3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
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Overview
Description
3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with two fluorine atoms at the 3 and 4 positions, and a furan ring attached to a hydroxypropyl chain. The presence of the furan ring and fluorine atoms imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide typically involves the following steps:
Preparation of 3,4-difluorobenzoyl chloride: This can be achieved by reacting 3,4-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of the amide bond: The 3,4-difluorobenzoyl chloride is then reacted with 3-(furan-2-yl)-3-hydroxypropylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH₄), ether as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under heat.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of the furan ring and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-[3-(thiophen-2-yl)-3-hydroxypropyl]benzamide: Similar structure but with a thiophene ring instead of a furan ring.
3,4-difluoro-N-[3-(pyridin-2-yl)-3-hydroxypropyl]benzamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3/c15-10-4-3-9(8-11(10)16)14(19)17-6-5-12(18)13-2-1-7-20-13/h1-4,7-8,12,18H,5-6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSIPQPFYIUVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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